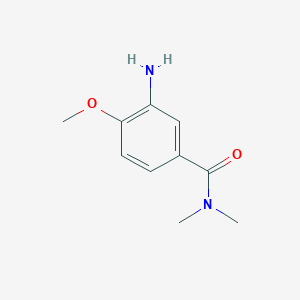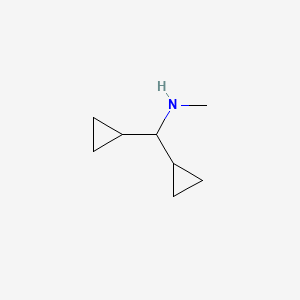![molecular formula C11H17N3O B1284882 1-[3-(Aminométhyl)-2-pyridinyl]-4-pipéridinol CAS No. 954271-42-2](/img/structure/B1284882.png)
1-[3-(Aminométhyl)-2-pyridinyl]-4-pipéridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol is a chemical compound with the molecular formula C11H17N3O It is a derivative of piperidine and pyridine, which are both important structures in organic chemistry
Applications De Recherche Scientifique
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mécanisme D'action
Target of Action
The primary target of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol is Tryptase alpha/beta-1 (Tryptase) . Tryptase is the major neutral protease present in mast cells and is secreted upon the coupled activation-degranulation response of this cell type . It plays a role in innate immunity .
Mode of Action
It is suggested that the compound might interact with its target, tryptase, leading to changes in the function of the target
Biochemical Pathways
Given that the compound targets tryptase, it can be inferred that it may influence the pathways associated with mast cell activation and innate immunity .
Result of Action
Considering its target, the compound may influence the function of mast cells and innate immunity .
Analyse Biochimique
Biochemical Properties
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as monoamine oxidase and acetylcholinesterase. These interactions are primarily inhibitory, affecting the enzymatic activity and altering biochemical pathways. The compound’s ability to bind to these enzymes suggests its potential as a therapeutic agent in treating neurological disorders .
Cellular Effects
The effects of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of G-protein coupled receptors, leading to altered intracellular signaling cascades. Additionally, it affects the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting neuronal function and communication .
Molecular Mechanism
At the molecular level, 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of monoamine oxidase, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. Furthermore, the compound has been found to activate certain ion channels, contributing to its overall pharmacological profile.
Dosage Effects in Animal Models
The effects of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as improved cognitive function and reduced anxiety-like behaviors. At higher doses, it may induce toxic effects, including neurotoxicity and hepatotoxicity. These findings highlight the importance of determining the optimal dosage range for therapeutic applications while minimizing adverse effects .
Metabolic Pathways
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms. The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolic processes influence the compound’s bioavailability and pharmacokinetics, affecting its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by solute carriers, facilitating its intracellular accumulation. Additionally, it binds to plasma proteins, influencing its distribution and availability in different tissues. These transport mechanisms play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, it may undergo post-translational modifications, such as phosphorylation, which can influence its subcellular targeting and activity. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol typically involves the reaction of 3-(aminomethyl)pyridine with piperidone under specific conditions. One common method involves the use of a hydrogenation catalyst such as Raney nickel to facilitate the reaction . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol may involve large-scale hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is achieved through techniques such as crystallization and distillation to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of fully reduced piperidine derivatives.
Substitution: Formation of substituted piperidinol derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Aminomethyl)pyridine: A precursor in the synthesis of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol.
Piperidone: Another precursor used in the synthesis process.
Pyridine derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol is unique due to its combined piperidine and pyridine structures, which confer specific chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
1-[3-(aminomethyl)pyridin-2-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-8-9-2-1-5-13-11(9)14-6-3-10(15)4-7-14/h1-2,5,10,15H,3-4,6-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHJKUNJRZEDLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1284808.png)











